molecular formula C4H10O2 B106764 1,4-Butanediol-2,2,3,3-d4 CAS No. 38274-25-8

1,4-Butanediol-2,2,3,3-d4

Cat. No. B106764
CAS RN: 38274-25-8
M. Wt: 94.15 g/mol
InChI Key: WERYXYBDKMZEQL-LNLMKGTHSA-N
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Description

1,4-Butanediol (1,4-BD) is a chemical compound that has garnered attention due to its role as a substrate for alcohol dehydrogenases in biological systems and its industrial applications. It is metabolized in the liver, where it can affect neuropharmacological responses and is involved in the composition of diol lipids . The compound has also been identified as a potential physiological substrate for alcohol dehydrogenase, which may have implications for its competitive interaction with ethanol .

Synthesis Analysis

The synthesis of 1,4-BD has been explored through bio-based approaches, particularly using engineered microorganisms such as Escherichia coli. These methods involve de novo biosynthesis and biocatalysis, with metabolic engineering strategies employed to enhance precursor supply and the activities of critical enzymes . Autonomous production of 1,4-BD has also been achieved in E. coli through a de novo pathway, with the development of genetic controllers to regulate the production process . Additionally, metabolic engineering has enabled E. coli to produce 1,4-BD directly from renewable carbohydrate feedstocks, demonstrating the feasibility of biocatalytic routes to this commodity chemical .

Molecular Structure Analysis

The molecular structure and conformational preferences of 1,4-BD have been studied using gas-phase electron diffraction (GED) and molecular mechanics calculations. These studies have provided evidence for internal hydrogen bonding within the molecule . Furthermore, microwave spectroscopy has been used to assign the rotational spectra of two conformers of 1,4-BD, both of which display an intramolecular OH⋯O hydrogen bond .

Chemical Reactions Analysis

1,4-BD has been identified as a reducing agent in transfer hydrogenation reactions, where it can deliver two equivalents of H2 to various substrates such as ketones, imines, and alkenes. The formation of butyrolactone during these reactions acts as a thermodynamic sink, allowing for the irreversible reduction of substrates without the need for excessive amounts of 1,4-BD .

Physical and Chemical Properties Analysis

The solvation structure of 1,4-BD analogs in aqueous binary solvents has been studied through infrared (IR) and NMR spectroscopy, as well as molecular dynamics (MD) simulations. These studies have provided insights into the interactions of 1,4-BD with water and other organic solvents, revealing the influence of solvent electron donicities and the formation of intramolecular hydrogen bonds . Additionally, the potential of 1,4-BD derivatives as renewable gasoline, solvents, and fuel additives has been explored, highlighting the compound's versatility and importance in industrial applications .

Case Studies

The use of 1,4-BD in the synthesis of renewable gasoline and solvents represents a case study of its industrial relevance. The dehydration of 2,3-butanediol, a related compound, to produce high-octane gasoline components and solvents with low water solubility demonstrates the potential of 1,4-BD derivatives in sustainable energy and chemical production . Furthermore, the development of engineered E. coli strains for the bio-production of 1,4-BD showcases the intersection of synthetic biology and metabolic engineering in creating new bioprocesses for non-natural chemicals .

Scientific Research Applications

Biosynthesis and Bioproduction

1,4-Butanediol (BD) is a valuable industrial chemical with applications in various industries. Recent research has focused on the bio-production of BD using engineered bacteria. Liu and Lu (2015) developed a modular system in Escherichia coli, employing a de novo pathway for BD biosynthesis and a quorum-sensing mechanism for production control, demonstrating the potential of synthetic biology in industrial chemical production (Liu & Lu, 2015). Similarly, Yim et al. (2011) engineered E. coli to produce BD from renewable carbohydrate feedstocks, marking a significant step towards sustainable BD production (Yim et al., 2011).

Catalysis and Chemical Reactions

Wang et al. (2019) explored the use of monometallic mixture catalysts for producing 1,4-butanediol from 1,4-anhydroerythritol, achieving high yields and demonstrating the catalysts' efficiency and potential for industrial applications (Wang et al., 2019). Maytum et al. (2010) investigated 1,4-butanediol as a reducing agent in transfer hydrogenation reactions, highlighting its ability to deliver hydrogen equivalents effectively and its potential applications in organic synthesis (Maytum et al., 2010).

Molecular Structure and Properties

Research by Trætteberg and Hedberg (1994) on the structure and conformations of 1,4-butanediol provided insights into its internal hydrogen bonding, contributing to a deeper understanding of its molecular behavior (Trætteberg & Hedberg, 1994). Jerie et al. (1999) investigated the structure of aqueous solutions of 1,4-butanediol using positron annihilation and ultrasonic methods, contributing to the knowledge of its solvation behavior (Jerie et al., 1999).

Microbial Production and Biotechnology

Zeng and Sabra (2011) discussed the microbial production of diols, including 1,4-butanediol, from renewable materials, emphasizing its role as a platform green chemical (Zeng & Sabra, 2011). Cheng et al. (2021) summarized advances in the bio-based production of 1,4-BDO, outlining strategies for enhancing its accumulation through metabolic engineering (Cheng et al., 2021).

Dielectric Properties and Solvation Studies

Zhuravlev et al. (2008) studied the dielectric properties of butanediols, including 1,4-butanediol, providing valuable data for its application in various fields (Zhuravlev et al., 2008). Takamuku et al. (2017) clarified the solvation structure of 1,3-butanediol in binary solvents, contributing to the understanding of its solvation behavior and potential applications (Takamuku et al., 2017).

Safety And Hazards

1,4-Butanediol-2,2,3,3-d4 is harmful if swallowed and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2,2,3,3-tetradeuteriobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481004
Record name 1,4-Butanediol-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediol-2,2,3,3-d4

CAS RN

38274-25-8
Record name 1,4-Butanediol-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38274-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Tsuchiya - Chemistry Letters, 1977 - journal.csj.jp
Precursors of ions with excess kinetic energy (KE ions) have higher internal energy than those of ordinary ions (thermal ions), so that rearrangement reactions like H/D scrambling may …
Number of citations: 4 www.journal.csj.jp
HS Ryang, SY Wang - Journal of the American Chemical Society, 1978 - ACS Publications
Sir: Because of possible biological implications, the photosen-sitized oxidation of nucleic acids and their components has been extensively studied. 1 It was notedlb that in most cases …
Number of citations: 29 pubs.acs.org
M TSUCHIYA - Journal of Synthetic Organic Chemistry, Japan, 1978 - jstage.jst.go.jp
Variety of new techniques for ionizing organic molecules were briefly sammarized in relation to the internal energies of molecular ions. The principle of chemical ionization (CI) and the …
Number of citations: 2 www.jstage.jst.go.jp
JK Bedree, K Kerns, T Chen, BP Lima, G Liu, P Ha… - Cell Reports, 2023 - cell.com
Understanding the axis of the human microbiome and physiological homeostasis is an essential task in managing deep-space-travel-associated health risks. The NASA-led Rodent …
Number of citations: 5 www.cell.com
RH Grubbs, A Miyashita - Journal of the American Chemical …, 1978 - ACS Publications
I and II. Confirmation of the intramolecular nature of the reaction was obtained by mixing equal amounts of I and Ii/4 in toluene at 0 C for 2 h (sufficient time for extensive isomerization) …
Number of citations: 162 pubs.acs.org
土屋正彦 - 有機合成化学協会誌, 1978 - jlc.jst.go.jp
Variety of new techniques for ionizing organic molecules were briefly sammarized in relation to the internal energies of molecular ions. The principle of chemical ionization (CI) and the …
Number of citations: 4 jlc.jst.go.jp

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